molecular formula C25H25N3O5S B2856785 N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide CAS No. 930701-61-4

N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide

Cat. No. B2856785
CAS RN: 930701-61-4
M. Wt: 479.55
InChI Key: ILCYLMSAZHERFA-UHFFFAOYSA-N
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Description

The compound “N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a phenyl ring, a sulfonyl group, and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a phenyl ring, which is a six-membered aromatic ring with six carbon atoms . The sulfonyl group (-SO2-) and carbonyl group (C=O) are polar, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group might undergo nucleophilic addition reactions, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the sulfonyl and carbonyl groups could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound were a drug, its mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled or used .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. For example, if the compound shows promising biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-19-9-10-21(18-22(19)26-24(29)23-8-5-16-33-23)25(30)27-12-14-28(15-13-27)34(31,32)17-11-20-6-3-2-4-7-20/h2-11,16-18H,12-15H2,1H3,(H,26,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCYLMSAZHERFA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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